Trimethyl(2-phenylfuran-3-yl)silane
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Overview
Description
Trimethyl(2-phenylfuran-3-yl)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylfuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenylfuran-3-yl)silane typically involves the reaction of 2-phenylfuran with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-phenylfuran-3-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often using hydrosilanes as reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Trimethyl(2-phenylfuran-3-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Trimethyl(2-phenylfuran-3-yl)silane involves its ability to act as a radical H-donor or hydride donor. This property makes it useful in radical-based reactions and reductions. The molecular targets and pathways involved include interactions with various organic substrates, leading to the formation of new carbon-silicon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethylsilane
- Vinyltrimethylsilane
- Allyltrimethylsilane
Uniqueness
Trimethyl(2-phenylfuran-3-yl)silane is unique due to the presence of the phenylfuran moiety, which imparts distinct chemical properties compared to other trimethylsilanes. This uniqueness makes it valuable in specific synthetic applications where the phenylfuran structure is advantageous .
Properties
CAS No. |
83556-89-2 |
---|---|
Molecular Formula |
C13H16OSi |
Molecular Weight |
216.35 g/mol |
IUPAC Name |
trimethyl-(2-phenylfuran-3-yl)silane |
InChI |
InChI=1S/C13H16OSi/c1-15(2,3)12-9-10-14-13(12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
VGHXLBVJHQCYLM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(OC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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